1-CBZ-4-AMINO-4-METHYLPIPERIDINE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

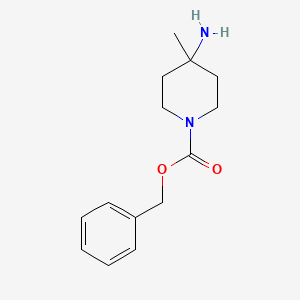

1-CBZ-4-AMINO-4-METHYLPIPERIDINE is a chemical compound with the molecular formula C14H20N2O2. It is a derivative of piperidine, a six-membered heterocyclic amine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-CBZ-4-AMINO-4-METHYLPIPERIDINE typically involves the reaction of 4-amino-4-methylpiperidine with benzyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired ester .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-CBZ-4-AMINO-4-METHYLPIPERIDINE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

1-CBZ-4-AMINO-4-METHYLPIPERIDINE has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Mechanism of Action

The mechanism of action of 1-CBZ-4-AMINO-4-METHYLPIPERIDINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-Amino-1-benzylpiperidine: This compound shares a similar piperidine core but differs in the substitution pattern.

N-Benzyl-N-phenethyl-1-arylpiperidin-4-amines: These compounds have been studied for their antibacterial activity.

Uniqueness: 1-CBZ-4-AMINO-4-METHYLPIPERIDINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

1-CBZ-4-amino-4-methylpiperidine (CBZ-PMP) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant case studies associated with CBZ-PMP, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula: C12H16N2O2

- Molecular Weight: 220.27 g/mol

- IUPAC Name: 1-(benzyloxycarbonyl)-4-amino-4-methylpiperidine

The presence of the benzyloxycarbonyl (CBZ) group is significant as it influences the compound's solubility and reactivity.

The biological activity of CBZ-PMP is primarily mediated through its interaction with various receptors and enzymes. It has been identified as a ligand for sigma receptors, which are implicated in numerous physiological processes, including neuroprotection and modulation of pain pathways. The binding affinity and selectivity of CBZ-PMP for these receptors can be influenced by its structural components, particularly the piperidine ring and the CBZ moiety.

1. Anticancer Properties

Recent studies have demonstrated that CBZ-PMP exhibits significant antiproliferative effects against various cancer cell lines. For instance:

- Case Study: In vitro experiments showed that CBZ-PMP inhibited the growth of human prostate cancer cells (DU145) with an IC50 value of approximately 15 µM, comparable to known σ1 receptor antagonists like haloperidol .

2. Neuroprotective Effects

CBZ-PMP has also been evaluated for its neuroprotective properties:

- Mechanism: The compound's ability to modulate sigma receptors has been linked to reduced neuronal apoptosis in models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer's disease .

Table 1: Biological Activity Summary of CBZ-PMP

| Activity Type | Effect | IC50/EC50 Value | Reference |

|---|---|---|---|

| Antiproliferative | Prostate Cancer Cells | 15 µM | |

| Neuroprotection | Neuronal Apoptosis Reduction | N/A | |

| Sigma Receptor Binding | High Affinity | N/A |

Research Findings

A comprehensive study conducted on various piperidine derivatives, including CBZ-PMP, highlighted its promising profile:

- Selectivity: CBZ-PMP demonstrated a selective binding affinity for σ1 receptors over σ2 receptors, indicating potential therapeutic advantages in targeting specific pathways without off-target effects .

- Pharmacokinetics: Preliminary pharmacokinetic studies suggest that CBZ-PMP has favorable absorption and distribution characteristics, making it a candidate for further development in drug formulation .

Properties

IUPAC Name |

benzyl 4-amino-4-methylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-14(15)7-9-16(10-8-14)13(17)18-11-12-5-3-2-4-6-12/h2-6H,7-11,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIBXHILDMSNGTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20696080 |

Source

|

| Record name | Benzyl 4-amino-4-methylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169750-59-8 |

Source

|

| Record name | Benzyl 4-amino-4-methylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.